4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline - 71422-80-5

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Catalog Number: EVT-407743
CAS Number: 71422-80-5
Molecular Formula: C12H8ClF3N2O
Molecular Weight: 288.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antibacterial Agents: Studies have explored the synthesis and evaluation of derivatives as potential antibacterial agents targeting bacterial phosphopantetheinyl transferases (PPTases) [].
  • Antifungal Agents: Research has investigated the antifungal activity of derivatives, particularly those incorporating imidazo[2,1-b][1,3]thiazine scaffolds [].
  • Herbicides: 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline serves as a key structural component in the development of herbicides like haloxyfop, showcasing its versatility in targeting different biological systems [, ].

4-(((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

  • Compound Description: This compound, with the formula C28H16Br2F6N4O2, is reported in a crystallographic study []. The study determined its triclinic crystal system and space group (P-1) along with specific cell dimensions.

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

  • Compound Description: ML267 acts as a potent inhibitor of bacterial 4'-phosphopantetheinyl transferases (PPTases) [, ]. It exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue. This selectivity makes it a potential antibacterial agent with low human cytotoxicity. Research indicates that ML267 can attenuate Sfp-PPTase-dependent metabolite production in Bacillus subtilis at sublethal doses and shows antibacterial activity against methicillin-resistant Staphylococcus aureus []. Furthermore, chemoproteomic studies suggest ML267 effectively inhibits Sfp-type PPTase and phosphopantetheinylation within cells, leading to decreased phosphopantetheinylated NRPSs and attenuated Sfp-PPTase-dependent metabolite production [].

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364, Taranabant)

  • Compound Description: MK-0364, also known as Taranabant, is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist [, , ]. It demonstrates high oral bioavailability and efficacy in rodent models for reducing food intake and body weight, suggesting its potential as a treatment for obesity [, ]. MK-0364 effectively inhibits CB1R agonist binding and functional activity, with a Ki of 0.13 nM for human CB1R []. Structural studies reveal that MK-0364 binds to CB1R similarly to rimonabant but with distinct interactions []. Notably, MK-0364 forms a hydrogen bond with S(7.39)383 instead of K(3.28)192, contributing to its superior affinity for CB1R [].

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine

  • Relevance: Although this compound does not share a direct structural scaffold with 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, it's mentioned in the context of fungicidal activity optimization starting from a pyrazole carboxamide lead []. This highlights the exploration of various heterocyclic systems, including pyridines and pyrimidines, in the search for effective fungicides.

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 exhibits potent fungicidal activity, surpassing or comparable to commercially available options like diflumetorim, tebuconazole, flusilazole, and isopyrazam []. It demonstrates excellent efficacy against Puccinia sorghi (EC50 = 0.16 mg/L) and Erysiphe graminis (EC50 = 1.14 mg/L) []. This compound incorporates a pyridin-2-yloxy substructure and exhibits low toxicity to rats [].

(2-amino-5,5-difluoro-4-methyl-5,6-dihydro-4H-[1,3]oxazin-4-yl)-5-fluoro-pyridin-2-yl]-(5-cyano-3-methyl-pyridine-2-carbonyl)-amide

  • Compound Description: This compound is one of several 2-amino-4-(pyridin-2-yl)-5,6-dihydro-4H-1,3-oxazine derivatives investigated as potential BACE-1 and/or BACE-2 inhibitors []. These enzymes are implicated in Alzheimer's disease pathogenesis. The compound's specific activity and further development details are not available in the provided abstract.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and selective P2X7 receptor antagonist, exhibiting an ED50 of 2.3 mg/kg in rats []. It possesses high oral bioavailability, low-to-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD []. Notably, JNJ 54166060 displays a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism [].
  • Compound Description: This compound is a 2-methoxy-substituted derivative structurally related to its 4-methyl- and 4-chloro-substituted analogues []. Despite the close relationship, it exhibits distinct structural features compared to its counterparts. This compound displays no disorder in its thiophene ring, unlike its analogues []. The -CF3 group shows disorder, a characteristic observed in the 4-chloro-substituted analogue but not in the 4-methyl-substituted one []. The torsion angle defining the thiophene ring's twist is -69.6(2)° (gauche) in this compound, contrasting the anticlinal conformation observed in the 4-methyl- and 4-chloro-substituted derivatives []. The absence of disorder in the thiophene ring enables one of its carbon atoms to participate in the sole intermolecular C-H⋯O hydrogen bond in the crystal, leading to a C(5) chain graph-set motif linking molecules through glides along [] []. An intramolecular C-H⋯N hydrogen bond also occurs [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor, developed as a structurally diverse backup compound for 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) []. It shows a higher CNS MPO score and improved physicochemical properties compared to TP0439150, making it more favorable for drug development []. This compound exhibits potent GlyT1 inhibitory activity and a favorable pharmacokinetic profile, leading to increased cerebrospinal fluid (CSF) glycine concentrations in rats [].

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: VNO represents a potential oxidative impurity of the BCL-2 inhibitor Venetoclax, identified during oxidative stress degradation studies []. It forms at levels of around 8-10% and exhibits a similar molecular weight to another impurity, venetoclax hydroxylamine impurity (VHA) []. Synthesis of VNO involves oxidizing Venetoclax using m-CPBA in dichloromethane []. Further reaction of VNO with water under reflux conditions leads to the formation of VHA through a [, ] Meisenheimer rearrangement [].

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA, similar to VNO, is a potential oxidative impurity of the BCL-2 inhibitor Venetoclax []. It forms from VNO through a [, ] Meisenheimer rearrangement under reflux conditions in water []. Both VNO and VHA are present at levels of around 8-10% during oxidative stress degradation of Venetoclax [].

1-(5-((3-(9H-Purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-(3-fluorophenyl)urea (7b)

  • Compound Description: This compound acts as a potent dual inhibitor targeting both pan-RAF and VEGFR2, displaying GI50 values of 0.1 μM against LS513 cells (K-RasG12D) and an IC50 of 0.03 μM against VEGFR2 [].

1-(5-((3-(9H-Purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (7e)

  • Compound Description: Similar to 7b, this compound acts as a potent dual inhibitor of pan-RAF and VEGFR2, exhibiting GI50 values of 0.06 μM against LS513 cells (K-RasG12D) and an IC50 of 0.06 μM against VEGFR2 [].

6-[(5-Chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine (4a)

  • Compound Description: Compound 4a demonstrates antifungal activity against Candida albicans [].

6-[(3,5-Dichloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine (4e)

  • Compound Description: Similar to 4a, compound 4e exhibits antifungal activity against Candida albicans [].

6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine (4l)

  • Compound Description: Compound 4l demonstrates antifungal activity against Candida albicans [].

3-[(3,5-Dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine (4q)

  • Compound Description: Compound 4q exhibits the most potent antifungal activity against Aspergillus niger K 9 (MIC = 15.62 µg/mL) and demonstrates notable antiedema activity against carrageenan-induced edema in albino rat paws (inflammation suppression index of 39.1%) [].

N-Pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide (PF-04457845)

  • Compound Description: PF-04457845 acts as a highly potent and selective fatty acid amide hydrolase (FAAH) inhibitor []. It demonstrates time-dependent, covalent inhibition by carbamylating FAAH's catalytic serine nucleophile []. PF-04457845 exhibits potent inhibition of human FAAH (kinact/Ki = 40,300 M-1s-1; IC50 = 7.2 nM) and high selectivity in vivo []. It produces robust antinociceptive effects in both inflammatory and noninflammatory pain models in rats after oral administration, with a minimum effective dose of 0.1 mg/kg in the complete Freund's adjuvant (CFA) model []. Notably, PF-04457845 exhibits a long duration of action, remaining effective for 24 hours after a single oral dose of 1 mg/kg, alongside near-complete FAAH activity inhibition and maximally sustained anandamide elevation in the brain [].

Ethyl[(3-{2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenoxy}pyridin-2-yl)oxy]acetate (Epyrifenacil, S-3100)

  • Compound Description: Epyrifenacil, also known as S-3100, is a novel herbicide []. After oral administration to rats at 1 mg/kg, approximately 73-74% of the dose undergoes absorption, metabolism, and fecal excretion within 48 hours []. Its rapid elimination from plasma and tissues suggests minimal exposure to the parent compound and its metabolites []. Epyrifenacil undergoes rapid ester cleavage to form metabolite M1, which is primarily excreted in bile or further metabolized []. Metabolite M1 exhibits significant distribution in the liver, with concentrations 70-112 times higher than in plasma at low doses []. Furthermore, a notable sex-related difference in urinary excretion of M1 is observed []. These observations, combined with existing literature, suggest the involvement of organic anion-transporting polypeptides (OATPs) in the active transport of M1 in the liver and kidney [].

N-{4-[4-(4-Chloro-biphenyl-2-ylmethyl)-piperazin-1-yl]-benzoyl}-4-(3-dimethylamino-1-phenylsulfanylmethyl-propylamino)-3-nitro-benzenesulfonamide (ABT-737)

  • Compound Description: ABT-737 is a B-cell lymphoma-2 (Bcl-2) family inhibitor, investigated in combination with the PI3K/Akt inhibitor NVP-BKM120 for potential synergistic effects in treating glioma []. This combination therapy significantly enhances caspase-8 and -3 activation, PARP cleavage, and cell death, irrespective of PTEN status []. The synergistic lethality relies on mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of cytochrome c, smac/DIABLO, and apoptosis-inducing factor into the cytosol []. The combined treatment upregulates Noxa, truncates Bid, and activates Bax and Bak, contributing to the synergistic effects []. Additionally, this combination promotes the release of proapoptotic proteins Bim and Bak from Mcl-1 []. Defects in chromosome segregation, leading to multinucleated cells and reduced colony-forming ability, are also observed, highlighting the potential of NVP-BKM120 as an enhancer of ABT-737's anticancer properties [].

5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine (NVP-BKM120)

  • Compound Description: NVP-BKM120 is a potent phosphatidylinositol 3-kinase (PI3K)/Akt inhibitor currently undergoing clinical assessment in glioma patients []. When used in combination with the Bcl-2 family inhibitor ABT-737, NVP-BKM120 significantly enhances apoptosis in both established and primary cultured glioma cells []. This synergistic effect relies on caspase activation, mitochondrial dysfunction, and DNA damage response activation [].

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

  • Compound Description: M30 represents a major metabolite of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor undergoing clinical development for hematologic malignancies []. After a single oral dose of [14C]venetoclax in healthy volunteers, approximately 13% of the administered dose is recovered as M30 in feces []. This metabolite likely forms through nitro reduction, potentially mediated by gut bacteria [].

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

    2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline

    • Compound Description: This compound acts as an allosteric modulator of the glucagon-like peptide 1 receptor (GLP-1R) []. It is highlighted for its potential in treating Type 2 diabetes mellitus by regulating insulin []. This compound complies with Lipinski's rule of 5, suggesting favorable drug-likeness properties [].

    1-(5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)-6,6-dimethyl-3-(methylsulfonyl)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

    • Compound Description: Similar to compound 24, this compound is an allosteric modulator of GLP-1R, implicated in the treatment of Type 2 diabetes mellitus []. It complies with Lipinski's rule of 5, indicating favorable drug-likeness characteristics [].

    2-((4-Chlorophenyl)thio)-3-(trifluoromethyl)quinoxaline

    • Compound Description: This compound acts as an allosteric modulator of GLP-1R, highlighting its potential in treating Type 2 diabetes mellitus by regulating insulin []. It complies with Lipinski's rule of 5, suggesting favorable drug-likeness properties [].

    3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl cyclohexanecarboxylate

      (2E)-3-[2-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

      • Compound Description: AMG6880 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5), classified as a group A antagonist []. These antagonists require specific molecular determinants in the transmembrane domain 3/4 region of TRPV1 to block both capsaicin and proton activation, indicating a single binding pocket []. Competition assays suggest that proton activation does not induce conformational changes in the capsaicin-binding pocket that would significantly alter antagonist affinities [].

      5-Chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

      • Compound Description: AMG7472 is another potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5), classified as a group A antagonist []. Similar to AMG6880, it requires specific molecular determinants in the transmembrane domain 3/4 region of TRPV1 for blocking both capsaicin and proton activation []. Competition assays suggest that proton activation does not significantly affect antagonist affinities for the capsaicin-binding pocket [].

      N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

      • Compound Description: BCTC acts as a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5), classified as a group A antagonist []. Similar to AMG6880 and AMG7472, it requires specific molecular determinants in the transmembrane domain 3/4 region of TRPV1 for blocking both capsaicin and proton activation, suggesting a common binding pocket []. Competition assays suggest that proton activation does not lead to significant conformational changes in the capsaicin-binding pocket that would alter antagonist affinities [].

      (2E)-3-(6-Tert-butyl-2-methylpyridin-3-yl)-N-(1H-indol-6-yl)acrylamide (AMG0610)

      • Compound Description: AMG0610 is a TRPV1 antagonist that effectively blocks capsaicin activation but not proton activation, classifying it as a group B antagonist []. This selectivity suggests distinct mechanisms or binding sites for capsaicin and proton-mediated TRPV1 activation [].

      Properties

      CAS Number

      71422-80-5

      Product Name

      4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

      IUPAC Name

      4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline

      Molecular Formula

      C12H8ClF3N2O

      Molecular Weight

      288.65 g/mol

      InChI

      InChI=1S/C12H8ClF3N2O/c13-10-5-7(12(14,15)16)6-18-11(10)19-9-3-1-8(17)2-4-9/h1-6H,17H2

      InChI Key

      NCHHJZDBVKYIDQ-UHFFFAOYSA-N

      SMILES

      C1=CC(=CC=C1N)OC2=C(C=C(C=N2)C(F)(F)F)Cl

      Canonical SMILES

      C1=CC(=CC=C1N)OC2=C(C=C(C=N2)C(F)(F)F)Cl

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.